molecular formula C11H6Cl2F3N3 B13091783 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine

Cat. No.: B13091783
M. Wt: 308.08 g/mol
InChI Key: OCFWBQZDSNFEGF-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and trifluoromethyl groups in this compound imparts unique chemical and physical properties, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dichloro-4-trifluoromethyl aniline.

    Diazotization: The aniline derivative undergoes diazotization to form a diazonium salt.

    Cyclization: The diazonium salt reacts with ethyl 2,3-dicyanopropionate under weakly acidic conditions to form a cyclized intermediate.

    Chlorination: The intermediate is chlorinated to introduce chlorine atoms into the pyrimidine ring.

    Decarboxylation: The final step involves adjusting the pH to induce decarboxylation, yielding the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, amines, or thiols are commonly used. Conditions typically involve heating and the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are used under mild conditions.

Major Products Formed:

    Substitution Products: Depending on the nucleophile, various substituted pyrimidines can be formed.

    Coupling Products: Biaryl derivatives are the major products of coupling reactions.

Scientific Research Applications

4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4,6-Dichloro-5-(4-(trifluoromethyl)phenyl)pyrimidin-2-amine is unique due to the combination of chlorine and trifluoromethyl groups on the pyrimidine ring. This structural arrangement imparts specific electronic and steric effects, enhancing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C11H6Cl2F3N3

Molecular Weight

308.08 g/mol

IUPAC Name

4,6-dichloro-5-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine

InChI

InChI=1S/C11H6Cl2F3N3/c12-8-7(9(13)19-10(17)18-8)5-1-3-6(4-2-5)11(14,15)16/h1-4H,(H2,17,18,19)

InChI Key

OCFWBQZDSNFEGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N=C2Cl)N)Cl)C(F)(F)F

Origin of Product

United States

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